Product packaging for Furo[2,3-b]pyridin-6(7H)-one(Cat. No.:CAS No. 181526-31-8)

Furo[2,3-b]pyridin-6(7H)-one

Cat. No.: B062197
CAS No.: 181526-31-8
M. Wt: 135.12 g/mol
InChI Key: CWQZFVGNTCAASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-b]pyridin-6(7H)-one is a fused bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a versatile building block for the synthesis of novel therapeutic agents, particularly as a core structure in the development of potent kinase inhibitors. Recent research highlights the application of the furo[2,3-b]pyridine scaffold in the design of potential Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in many human cancers—including gliomas, breast, colon, and lung carcinomas—and plays a crucial role in cancer cell proliferation, adhesion, migration, and survival. Derivatives based on this scaffold have demonstrated promising in vitro anti-proliferative activity against human liver (HUH-7), lung (A549), and breast (MCF7) cancer cell lines, with IC50 values reported in the micromolar to sub-micromolar range . The furo[2,3-b]pyridine core is recognized as an isosteric replacement for other privileged heterocycles in kinase inhibitor design, offering a potential path to modulate selectivity and potency. Its structure features an electron-deficient pyridine ring fused with an electron-rich furan ring, creating a pharmacophore capable of key interactions with enzyme active sites . This product is provided for research purposes to support the exploration of new targeted cancer therapies. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B062197 Furo[2,3-b]pyridin-6(7H)-one CAS No. 181526-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-furo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-2-1-5-3-4-10-7(5)8-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQZFVGNTCAASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441965
Record name Furo[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181526-31-8
Record name Furo[2,3-b]pyridin-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Furo 2,3 B Pyridin 6 7h One and Its Derivatives

Strategies for Fused Furan (B31954) Ring Construction

The construction of the furan ring onto a pre-existing pyridine (B92270) core is a common and effective approach for the synthesis of furo[2,3-b]pyridines. Various methodologies have been developed, including intramolecular cyclizations, palladium-catalyzed annulations, base-mediated cyclizations, and Brønsted acid-promoted reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the furan ring in furo[2,3-b]pyridines. This approach typically involves the cyclization of a suitably functionalized pyridine precursor. One notable method involves the base-promoted intramolecular cyclization of alkynylheteroaromatic substrates. In this strategy, a pyridine ring bearing an alkyne and a pendant nitrile group can be induced to cyclize. The base facilitates the tautomerization of the alkyne to its isomeric allene, which then undergoes a cyclization reaction. nih.gov

Another approach is the intramolecular cyclization of ortho-alkynylanilines, which can be catalyzed by transition metals like Rh(I) to yield fused indole (B1671886) derivatives. researchgate.net While not a direct synthesis of furo[2,3-b]pyridines, this methodology highlights the potential of transition metal-catalyzed hydroamination for the synthesis of related fused heterocyclic systems.

Palladium-Catalyzed Annulation Reactions (e.g., Sonogashira couplings, Wacker-type heteroannulations)

Palladium-catalyzed reactions are among the most versatile and widely used methods for the synthesis of furo[2,3-b]pyridines. The Sonogashira cross-coupling reaction, in particular, has proven to be a robust tool for the formation of a key C-C bond, which is followed by a cyclization step to construct the furan ring. nih.gov This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov For the synthesis of furo[2,3-b]pyridines, a common strategy is the Sonogashira coupling of a 2-chloropyridine (B119429) derivative bearing a hydroxyl group at the 3-position with a terminal alkyne. The resulting 2-(alkynyl)-3-hydroxypyridine intermediate can then undergo an intramolecular cyclization to afford the furo[2,3-b]pyridine (B1315467) scaffold.

A Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes has also been developed. nih.gov This method involves a cyclization and an unusual N-H/C annulation, leading to the concurrent construction of both the furan and pyridine rings. nih.gov

Wacker-type heteroannulations represent another potential palladium-catalyzed approach. While specific examples for the synthesis of Furo[2,3-b]pyridin-6(7H)-one are not extensively documented, the principles of Wacker oxidation, which typically involves the oxidation of an alkene to a ketone, can be adapted for the synthesis of heterocyclic systems.

Table 1: Examples of Palladium-Catalyzed Annulation Reactions for the Synthesis of Furo[2,3-b]pyridine Derivatives

Entry Aryl Halide Alkyne Catalyst/Cocatalyst Base/Solvent Conditions Product Yield (%)
1 2-Bromopyridine N-(2-Cyanopropan-2-yl)-N-(prop-2-yn-1-yl)methanesulfonamide Pd(PPh₃)₂Cl₂ / CuI Triethylamine / Toluene 95 °C, 4 h N-(2-Cyanopropan-2-yl)-N-(3-(pyridin-2-yl)prop-2-yn-1-yl)methanesulfonamide 50
2 3-Bromopyridine N-(2-Cyanopropan-2-yl)-N-(prop-2-yn-1-yl)methanesulfonamide Pd(PPh₃)₂Cl₂ / CuI Triethylamine / THF 80 °C, 28 h N-(2-Cyanopropan-2-yl)-N-(3-(pyridin-3-yl)prop-2-yn-1-yl)methanesulfonamide 24

Base-Mediated Cyclizations (e.g., DBU-mediated, sodium ethoxide)

Base-mediated cyclizations offer a complementary approach to the synthesis of furo[2,3-b]pyridines. Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed to promote intramolecular cyclizations. For instance, DBU has been used to promote the cyclization of 2-(aminosulfonyl)-N-methylbenzothioamide derivatives to form 1,2-benzothiazole-3(2H)-thione 1,1-dioxides, showcasing its utility in facilitating ring-closure reactions. researchgate.net

Sodium ethoxide is another base that has been utilized in the synthesis of various heterocyclic compounds. While direct application to this compound is not extensively reported, its use in the synthesis of related pyrimidine (B1678525) and pyran derivatives suggests its potential for promoting the necessary cyclization reactions. dicp.ac.cn

Brønsted Acid-Promoted Cyclizations

Brønsted acids can catalyze the cyclization of appropriately substituted pyridine precursors to form the furo[2,3-b]pyridine ring system. Acids such as p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid are effective promoters for various cyclization and annulation reactions. nih.govrsc.org For example, p-TsOH has been used to catalyze the cascade alkylation/cyclization of pyrroles to afford functionalized cyclopenta[b]pyrroles. nih.gov This type of acid catalysis could be applied to the intramolecular cyclization of a 3-hydroxy-2-alkenylpyridine to form the furan ring of a furo[2,3-b]pyridine derivative. The Brønsted acid protonates the hydroxyl group, facilitating its departure as a water molecule and promoting the subsequent nucleophilic attack of the double bond to close the ring.

Strategies for Fused Pyridine Ring Construction

An alternative synthetic strategy involves the construction of the pyridine ring onto a pre-existing furan moiety. This approach is particularly useful when starting from readily available furan derivatives.

Annulation of 2-Aminofuran Precursors

The annulation of 2-aminofuran precursors is a well-established method for the construction of the pyridine ring in furo[2,3-b]pyridines. This transformation is often achieved through a Friedländer-type condensation reaction. In this reaction, a 2-aminofuran bearing a carbonyl group at the 3-position is condensed with a ketone or aldehyde containing an α-methylene group. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (pTSA). The mechanism involves an initial aldol-type condensation followed by a cyclization and dehydration sequence to afford the fused pyridine ring.

Table 2: Annulation of 2-Aminofuran Precursors for the Synthesis of Furo[2,3-b]pyridine Derivatives

Entry 2-Aminofuran Substrate Ketone Catalyst Solvent Conditions Product Yield (%)

Multi-Component Approaches

Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and structural diversity. While specific multi-component reactions leading directly to this compound are not extensively documented, related furo-pyridine systems have been successfully synthesized using this approach. For instance, a novel three-component synthesis of polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines has been developed. nih.gov This reaction, involving an aminopentynoate, an aldehyde, and an α-isocyanoacetamide, proceeds via the concomitant formation of five chemical bonds in a one-pot process. nih.gov The principles of this and other MCRs for related heterocycles could potentially be adapted for the synthesis of the this compound core.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including the furo[2,3-b]pyridine scaffold. A notable example is the Palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes. acs.org This method involves an unusual N–H/C annulation and leads to the concurrent construction of the furan and pyridine rings through the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds. acs.org

Another versatile approach involves the annulation of a furan ring onto a functionalized pyridine. This can be achieved through various strategies, including the palladium-catalyzed cyclization of 3-alkynyl-2-hydroxypyridines, which provides access to 2,3-carbon disubstituted furo[2,3-b]pyridines. Furthermore, new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives have been synthesized from chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits through a strategy involving Claisen-Schmidt condensation followed by sequential cyclizations. cncb.ac.cn

Starting MaterialsReagents/CatalystProductReference
β-Ketodinitriles, AlkynesPd(II) catalystFuro[2,3-b]pyridines acs.org
3-Alkynyl-2-hydroxypyridinesPd catalyst2,3-Disubstituted Furo[2,3-b]pyridines
Chalcones-Furo[2,3-b]pyridine derivatives cncb.ac.cn

Regioselective Synthesis and Stereochemical Control

The regioselective synthesis of substituted furo[2,3-b]pyridines is crucial for establishing structure-activity relationships in drug discovery programs. The substitution pattern on the furo[2,3-b]pyridine core can be controlled by the choice of starting materials and reaction conditions. For instance, in the Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes, the substituents on the final product are determined by the R groups on the starting materials. acs.org

While stereochemical control is more pertinent to non-aromatic or substituted derivatives, the synthesis of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors highlights the importance of controlling stereochemistry for biological activity. nih.gov In the synthesis of these inhibitors, the creation of stereocenters would require stereoselective reactions or the use of chiral starting materials to obtain the desired enantiomer or diastereomer. The development of stereoselective synthetic methods for furo[2,3-b]pyridine derivatives remains an active area of research.

Mechanistic Insights into this compound Formation

Understanding the reaction mechanisms is fundamental for optimizing existing synthetic routes and designing new ones. The Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes is proposed to proceed through a cascade of reactions. The mechanism likely involves the coordination of the palladium catalyst to the alkyne, followed by a series of nucleophilic attacks, cyclizations, and bond formations, ultimately leading to the fused heterocyclic system. acs.org The participation of both nitrile groups is a key feature of this transformation. acs.org

Detailed mechanistic studies, often involving the isolation of intermediates, isotopic labeling experiments, and computational modeling, are essential to fully elucidate the intricate steps involved in the formation of the this compound core.

Gram-Scale Synthesis and Process Optimization for Furo[2,3-b]pyridines

The translation of a synthetic route from a laboratory scale to a gram-scale or larger is a critical step in the drug development process. A concise 4-step synthesis of furo[2,3-b]pyridines, suitable for gram-scale production, has been reported. nih.gov This synthetic route has been optimized to minimize the number of purification steps, with only one step requiring column chromatography. nih.gov

The optimization process for this gram-scale synthesis likely involved a systematic investigation of various reaction parameters, including:

Solvent: Evaluating different solvents to improve reaction rates, yields, and ease of product isolation.

Temperature: Determining the optimal temperature to ensure complete reaction while minimizing side product formation.

Catalyst Loading: Reducing the amount of catalyst used to lower costs without compromising reaction efficiency.

Reagent Stoichiometry: Fine-tuning the ratio of reactants to maximize the yield of the desired product.

Work-up and Purification Procedures: Developing efficient and scalable methods for isolating and purifying the final compound.

This optimized, scalable route provides ready access to the furo[2,3-b]pyridine core, facilitating the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. nih.gov

Chemical Transformations and Reactivity Profiles of Furo 2,3 B Pyridin 6 7h One Scaffolds

Derivatization at Core Positions of Furo[2,3-b]pyridine (B1315467)

The functionalization of the furo[2,3-b]pyridine nucleus is a key strategy for modulating the physicochemical and pharmacological properties of molecules based on this scaffold. Various methodologies have been developed to introduce substituents at different positions of the ring system, enabling the exploration of the chemical space around this privileged core.

Direct C-H activation has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds. In the context of the furo[2,3-b]pyridine framework, C-H amination and borylation reactions have been successfully employed to introduce nitrogen and boron functionalities, respectively. These transformations provide access to key intermediates that can be further elaborated into a wide range of analogs. While specific examples for the Furo[2,3-b]pyridin-6(7H)-one scaffold are not extensively detailed in the provided literature, the general reactivity of the furo[2,3-b]pyridine core suggests that similar transformations would be applicable. For instance, palladium-catalyzed C-H amination could introduce amino groups at specific positions, while iridium- or rhodium-catalyzed borylation could install boryl groups, which are versatile handles for subsequent cross-coupling reactions.

Halogenated furo[2,3-b]pyridines are valuable precursors for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of carbon and heteroatom substituents. The halogenation of the this compound scaffold can be achieved using standard halogenating agents. The position of halogenation is often directed by the electronic properties of the heterocyclic system and the reaction conditions employed. Once obtained, these halogenated intermediates can be engaged in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of substituted furo[2,3-b]pyridines.

The introduction of alkyl and aryl groups onto the this compound core can significantly impact its biological activity. N-alkylation and N-arylation at the 7-position are common modifications, often achieved by reacting the pyridinone tautomer with alkyl or aryl halides in the presence of a base. C-alkylation and C-arylation at other positions of the scaffold can be more challenging and may require the use of organometallic reagents or transition metal catalysis. For example, directed ortho-metalation followed by reaction with an electrophile could be a viable strategy for introducing substituents at specific carbon atoms.

Annulation and Polycondensation Reactions to Form Furo[2,3-b]pyridine-Containing Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing framework, are a powerful strategy for expanding the structural diversity of this class of compounds.

A significant application of the this compound scaffold is in the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines. These tetracyclic compounds have garnered interest due to their potential as phosphodiesterase type 4 (PDE4) inhibitors. nih.gov The synthesis typically involves the construction of the pyrimidine (B1678525) ring onto the furo[2,3-b]pyridine core. This is often achieved by reacting a suitably functionalized furo[2,3-b]pyridine precursor, such as an amino-substituted derivative, with a reagent that provides the remaining atoms of the pyrimidine ring. For example, condensation with formamide (B127407) or other one-carbon synthons can lead to the formation of the fused pyrimidine ring.

Starting MaterialReagent(s)ProductReference
Furo[2,3-b]pyridin-6-amine derivativeFormamidePyrido[3',2':4,5]furo[3,2-d]pyrimidine nih.gov

Beyond the synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, the this compound scaffold can be elaborated into a variety of other fused heterocyclic systems. By choosing appropriate reaction partners and conditions, it is possible to construct triazole, thiazole (B1198619), or other pyrimidine rings fused to the furo[2,3-b]pyridine core. For instance, the reaction of an amino-substituted furo[2,3-b]pyridine with nitrous acid could lead to the formation of a fused triazole ring. Similarly, reaction with a thiocyanate (B1210189) derivative could yield a fused thiazole system. These annulation strategies provide access to a rich diversity of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.

Fused RingSynthetic StrategyPotential Reagents
TriazoloDiazotization and cyclization of an amino-substituted precursorNitrous acid
ThiazoloCondensation with a thiocyanate-containing reagentPotassium thiocyanate
PyrimidoCondensation with a 1,3-dielectrophileMalonyl dichloride

Ring-Opening Reactions of the Furan (B31954) Moiety

The furan ring, a key component of the this compound scaffold, is susceptible to cleavage under certain reaction conditions, particularly in the presence of acids. While specific studies on the ring-opening of the parent this compound are not extensively detailed in the available literature, valuable insights can be drawn from related structures. For instance, acid-catalyzed transformations have been observed in analogous systems where a furan ring is appended to a fused pyridine (B92270) derivative, leading to furan ring opening and subsequent recyclization.

One notable investigation into a related series of compounds, N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, demonstrated that the furan moiety could be opened under acidic conditions. acs.org This process facilitates a recyclization event, ultimately forming new, more complex heterocyclic systems such as pyrrolo[1,2-a] acs.orgnih.govdiazocine derivatives. acs.org This transformation highlights the potential of the furan ring within such fused systems to act as a latent reactive element, enabling the construction of diverse molecular architectures. The reaction proceeds through protonation of the furan ring, which initiates the ring-opening cascade.

The table below summarizes the transformation observed in the analogous thieno[2,3-b]pyridine (B153569) system, which serves as a model for the potential reactivity of the furan moiety in this compound scaffolds.

Starting MaterialReagents and ConditionsMajor Product(s)Ref.
N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamidesAcid-catalyzedPyrrolo[1,2-a] acs.orgnih.govdiazocine derivatives acs.org

Oxidative Transformations of this compound Derivatives

The this compound scaffold can also undergo various oxidative transformations, although the specific outcomes are highly dependent on the nature of the oxidant and the substitution pattern on the heterocyclic core. While the parent compound's oxidative profile is not widely reported, studies on closely related systems, such as thieno[2,3-b]pyridine derivatives, offer valuable precedents.

For example, an unusual oxidative dimerization has been documented for 3-aminothieno[2,3-b]pyridine-2-carboxamides when treated with commercial bleach (a source of sodium hypochlorite). acs.org This reaction proceeds in a highly stereoselective manner, leading to the formation of complex polyheterocyclic structures. acs.org This suggests that the electron-rich nature of the heteroaromatic system can facilitate oxidation, leading to carbon-carbon or carbon-heteroatom bond formation.

While this specific dimerization was observed on a thieno[2,3-b]pyridine analog, it points to the potential for similar oxidative coupling reactions in the this compound series. The susceptibility of the furan and pyridine rings to oxidation can be exploited to generate novel and structurally diverse derivatives. The reaction conditions for such transformations would likely need to be carefully controlled to avoid over-oxidation or degradation of the starting material.

The table below outlines the oxidative transformation observed in the analogous thieno[2,3-b]pyridine system, illustrating a potential oxidative pathway for related furopyridinone scaffolds.

Starting MaterialReagents and ConditionsMajor Product(s)Ref.
3-Aminothieno[2,3-b]pyridine-2-carboxamidesCommercial BleachOxidative Dimer (Polyheterocyclic ensemble) acs.org

Biological Activities and Pharmacological Potentials of Furo 2,3 B Pyridin 6 7h One Derivatives

Antineoplastic Activities

Derivatives of the furo[2,3-b]pyridine (B1315467) core have emerged as a promising class of compounds with significant anticancer potential, exhibiting cytotoxic effects against various cancer cell lines through multiple mechanisms of action. researchgate.netcolab.ws

The antiproliferative activity of furo[2,3-b]pyridine derivatives has been documented across a range of human cancer cell lines. Studies have shown that these compounds possess potent cytotoxic capabilities. For instance, a series of newly synthesized furo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. researchgate.netmdpi.com The IC₅₀ values for these compounds against the tested cell lines were reported to be in the ranges of 31.3–49.0 µM for HCT-116, 19.3–55.5 µM for MCF-7, 22.7–44.8 µM for HepG2, and 36.8–70.7 µM for A549. researchgate.netmdpi.com

Further investigations have highlighted the efficacy of specific derivatives against breast cancer cell lines. One study reported the synthesis of furo[2,3-b]pyridine compounds that exhibited potent cytotoxic activities against both MCF-7 and triple-negative breast cancer (MDA-MB-231) cells. colab.wscncb.ac.cn Another report identified specific furo[2,3-b]pyridine derivatives that showed selective and promising inhibition against the MCF-7 cell line. researchgate.net

Cytotoxic Activity of Furo[2,3-b]pyridine Derivatives Against Various Cancer Cell Lines

Cell LineCancer TypeObserved ActivityReference
HCT-116Colon CarcinomaSignificant Inhibition (IC₅₀: 31.3–49.0 µM) researchgate.netmdpi.com
MCF-7Breast AdenocarcinomaSignificant & Selective Inhibition (IC₅₀: 19.3–55.5 µM) researchgate.netresearchgate.netmdpi.comcncb.ac.cn
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)Potent Cytotoxic Activity colab.wscncb.ac.cn
HepG2Liver CarcinomaSignificant Inhibition (IC₅₀: 22.7–44.8 µM) researchgate.netmdpi.com
A549Lung CarcinomaSignificant Inhibition (IC₅₀: 36.8–70.7 µM) researchgate.netmdpi.com

One of the primary mechanisms contributing to the anticancer effects of furo[2,3-b]pyridine derivatives is their ability to inhibit various protein kinases, which are crucial regulators of cell cycle progression and signaling. Research has shown that certain derivatives are effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2). For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as an active inhibitor of the CDK2/cyclin A2 complex, with an IC₅₀ value of 0.93 µM. mdpi.comnih.gov

The furo[2,3-b]pyridine scaffold has also been associated with the inhibition of other key kinases. nih.gov In vitro studies have indicated that derivatives of this class can act as inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck) and Protein Kinase B (Akt). nih.gov Furthermore, molecular docking studies have supported these findings, revealing strong binding affinities of furo[2,3-b]pyridine compounds for the serine/threonine kinase AKT1, suggesting a direct interaction that could disrupt its signaling pathway. colab.wscncb.ac.cn

Kinase Inhibition Profile of Furo[2,3-b]pyridine Derivatives

Kinase TargetSpecific DerivativeActivity (IC₅₀)Reference
CDK2/cyclin A2Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate0.93 µM mdpi.comnih.gov
LckNot SpecifiedDemonstrated in vitro activity nih.gov
Akt (AKT1)Not SpecifiedDemonstrated in vitro activity & strong binding affinity in docking studies colab.wscncb.ac.cnnih.gov

The anticancer efficacy of furo[2,3-b]pyridine derivatives stems from their ability to disrupt critical cellular processes in cancer cells, leading to cell death and inhibition of proliferation. A key proposed mechanism is the disruption of major cellular signaling pathways. colab.wscncb.ac.cn Molecular docking studies have suggested that these compounds can bind with high affinity to crucial targets such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). colab.wscncb.ac.cn By interfering with these pathways, the compounds can halt the signals that promote cancer cell growth and survival.

Induction of apoptosis, or programmed cell death, is another significant mechanism. While direct studies on apoptosis for this specific scaffold are emerging, research on the closely related thieno[2,3-b]pyridine (B153569) analogs has shown a definitive increase in both early and late-stage apoptosis in treated cancer cells. nih.gov This suggests that furo[2,3-b]pyridine derivatives likely share this ability to trigger the apoptotic cascade, leading to the systematic elimination of tumor cells.

Anti-inflammatory and Immunomodulatory Activities

Beyond their anticancer properties, furo[2,3-b]pyridine derivatives have shown potential as modulators of the immune response and as anti-inflammatory agents. Certain heterocyclic compounds based on this scaffold have been identified as immunomodulators capable of affecting the Programmed cell death-1 (PD-1)/Programmed death-ligand 1 (PD-L1) protein-protein interaction. google.com This interaction is a critical immune checkpoint that cancer cells often exploit to evade the immune system; its modulation can help restore the anti-tumor immune response. google.com

Additionally, compounds with the furo[2,3-b]pyridine structure have been investigated as potential inhibitors of leukotriene biosynthesis. science.gov Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases, and their inhibition represents a key strategy for developing anti-inflammatory therapeutics. science.gov

Antimicrobial Efficacy (e.g., Antibacterial, Antiviral)

The furo[2,3-b]pyridine framework is a versatile scaffold that has given rise to compounds with notable antimicrobial properties. Research has confirmed that condensed furo[2,3-b]pyridines can exhibit both antimicrobial and potent antiviral activities. scite.ai

Specifically, derivatives with a heterocyclic substituent at the 2-position of the ring system have been shown to possess antimicrobial activity. researchgate.net In terms of antibacterial action, one study reported that ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylate displayed moderate activity against the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. nih.gov

In the antiviral domain, the furo[2,3-b]pyridine derivative known as L-754,394 has been evaluated in animal models as a potential therapeutic agent against Acquired Immunodeficiency Syndrome (AIDS), highlighting the scaffold's potential in developing new antiviral drugs. researchgate.net

Anti-Parasitic Activities (e.g., Antitrypanosomal)

The development of novel anti-parasitic agents is a critical global health priority, and the furo[2,3-b]pyridine core has been explored as a promising scaffold for this purpose. A medicinal chemistry study focused on creating a library of new fused-ring compounds based on the furopyridine core to evaluate their potential as antitrypanosomal agents. researchgate.net

The results of this investigation were significant, with a number of the synthesized furo[2,3-b]pyridine derivatives showing potent activity against the parasites responsible for trypanosomiasis. Within the tested library, 29 distinct compounds were found to be active against Trypanosoma cruzi (the agent of Chagas disease), and 19 compounds were active against Trypanosoma brucei brucei (a model for African sleeping sickness), with antitrypanosomal activities (EC₅₀) of less than 10 µM. researchgate.net These findings underscore the potential of this chemical class in the discovery of new drugs to treat neglected tropical diseases. researchgate.net

Antioxidant Properties and Free Radical Scavenging

The Furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in the field of drug development. Compounds containing this core chemical structure have been noted for their potential antioxidant effects researchgate.net. The inherent chemical properties of this heterocyclic system are believed to contribute to its ability to neutralize free radicals, which are implicated in a wide range of pathological conditions.

While direct studies on Furo[2,3-b]pyridin-6(7H)-one itself are limited in the public domain, research into structurally related indenopyridine derivatives has shown promising results. A study focused on the synthesis and evaluation of new 1H-indenopyridine-based compounds revealed that most of the synthesized derivatives exhibited potent antioxidant and free radical scavenging activity when tested using the DPPH assay protocol ekb.eg. This suggests that the broader class of compounds containing fused pyridine (B92270) rings holds potential for the development of novel antioxidant agents. The antioxidant capacity of these derivatives is an area of ongoing interest, with the Furo[2,3-b]pyridine nucleus representing a promising foundation for the design of new therapeutic agents that can mitigate oxidative stress.

Neurotropic Effects

Derivatives of the Furo[2,3-b]pyridine system have demonstrated notable neurotropic activities, encompassing anticonvulsant, anxiolytic, and general psychotropic effects. A significant body of research has focused on the synthesis of complex heterocyclic systems derived from 1-aminofuro[2,3-b]pyridine-2-carboxylates to explore their impact on the central nervous system nih.gov.

One study detailed the synthesis of novel pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines, and pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines, which were then subjected to biological screening nih.gov. The findings indicated that several of these new compounds exhibited significant neurotropic activity. Specifically, they provided protection against seizures induced by pentylenetetrazole (PTZ) and demonstrated anti-thiosemicarbazide effects. Furthermore, psychotropic activity assessments revealed that select compounds possess an activating behavior and anxiolytic properties, as observed in "open field" and "elevated plus maze" (EPM) models nih.govnih.govmdpi.com. Importantly, these compounds were found to have low toxicity and did not induce muscle relaxation at the tested doses nih.govnih.govmdpi.com.

The anticonvulsant activity of these derivatives is particularly noteworthy. The table below summarizes the protective effects of selected compounds against pentylenetetrazole-induced seizures.

Table 1: Anticonvulsant Activity of Furo[2,3-b]pyridine Derivatives Against Pentylenetetrazole (PTZ)-Induced Seizures

Compound Protection Against PTZ-Induced Seizures (%)
5a 60
6a 80
6h 100

| 7c | 80 |

These findings underscore the potential of Furo[2,3-b]pyridine derivatives as a basis for the development of new therapeutic agents for neurological disorders. The modular nature of their synthesis allows for the creation of a diverse library of compounds for further structure-activity relationship (SAR) studies to optimize their neurotropic profiles.

Receptor Modulation (e.g., Cannabinoid Receptor (CB1R) Inverse Agonism)

The Furo[2,3-b]pyridine scaffold has also been identified as a key pharmacophore for the development of inverse agonists for the cannabinoid receptor 1 (CB1R) researchgate.net. CB1R is a G protein-coupled receptor that is primarily expressed in the central nervous system and is involved in a variety of physiological processes. Inverse agonists of CB1R are compounds that bind to the same receptor as an agonist but elicit an opposite pharmacological response.

The interest in CB1R inverse agonists stems from their potential therapeutic applications in conditions such as obesity and metabolic disorders. A review of the biological properties of Furo[2,3-b]pyridines has highlighted their role as a foundational structure for compounds that act as inverse agonists of the CB1R researchgate.net. This activity is a significant area of research, as the development of peripherally restricted CB1R inverse agonists could offer therapeutic benefits without the centrally mediated side effects that have limited the clinical use of earlier generations of these compounds.

While specific data on this compound derivatives as CB1R inverse agonists is not extensively detailed in publicly available research, the identification of the core scaffold as a source of such activity marks it as an important area for future drug discovery efforts. The development of selective and potent CB1R inverse agonists based on the Furo[2,3-b]pyridine framework could lead to new treatments for a range of metabolic and potentially other disorders.

Structure Activity Relationship Sar and Computational Studies in Furo 2,3 B Pyridin 6 7h One Research

Elucidation of Key Structural Features for Bioactivity

SAR studies on the Furo[2,3-b]pyridine (B1315467) scaffold have identified several key structural features that are crucial for its biological activity, particularly in the context of anticancer and kinase inhibition. The bioactivity of these compounds is highly dependent on the nature and position of various substituents attached to the core ring system.

Research into a series of thieno/furo[2,3-b]pyridine derivatives has revealed that substitutions at specific positions are critical for their anti-proliferative effects against various cancer cell lines, including human liver (HUH-7), lung (A549), and breast (MCF-7) cancers. nih.gov For instance, certain substitutions can lead to potent inhibition of enzymes like Focal Adhesion Kinase (FAK), a key player in cancer progression. nih.gov Two such furo[2,3-b]pyridine derivatives, compounds 4a and 4c from a studied series, demonstrated significant FAK inhibition with IC50 values of 54.96 nM and 50.98 nM, respectively. nih.gov

Furthermore, studies on other derivatives have highlighted the importance of incorporating specific pharmacophores. The synthesis of Furo[2,3-b]pyridine derivatives from chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits has yielded compounds with potent cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231). cncb.ac.cn This suggests that the presence of these bulky and electronically distinct groups contributes significantly to the observed bioactivity.

The versatility of the Furo[2,3-b]pyridine scaffold allows for modifications at multiple positions, leading to a wide range of biological activities. It has been identified as a privileged structure in drug discovery, with derivatives showing potential as inhibitors of Lck and Akt kinases, as well as exhibiting activity related to tubulin polymerization. nih.gov The strategic placement of different functional groups on the furo[2,3-b]pyridine core is a key determinant of the resulting biological profile.

Table 1: Key Structural Features and Associated Bioactivity of Furo[2,3-b]pyridine Derivatives
Compound Series/DerivativeKey Structural FeatureObserved BioactivityTarget/Cell LineReference
Thieno/Furo[2,3-b]pyridinesSpecific substitutions on the core scaffoldPotent FAK inhibition (IC50 ~50-55 nM)FAK enzyme, HUH-7, A549, MCF-7 cell lines nih.gov
Chalcone-derived Furo[2,3-b]pyridinesPresence of 4-(benzyloxy)phenyl and dichlorothiophenyl subunitsPotent cytotoxic activityMCF-7, MDA-MB-231 cell lines cncb.ac.cn
General Furo[2,3-b]pyridine derivativesVaried substitutions on the heterocyclic coreInhibition of Lck and Akt kinases, tubulin polymerization activityLck, Akt, Tubulin nih.gov

Design Principles for Furo[2,3-b]pyridine-Based Agents

The design of novel Furo[2,3-b]pyridine-based agents is guided by established medicinal chemistry principles, including molecular hybridization and scaffold hopping. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties of the lead compounds.

One of the primary design principles involves leveraging the structural information of known inhibitors of specific biological targets. For instance, several FDA-approved anticancer agents that inhibit V600E B-RAF are based on the related pyrrolo[2,3-b]pyridine scaffold. nih.gov This provides a template for the design of novel Furo[2,3-b]pyridine derivatives with potential B-RAF inhibitory activity by mimicking the key interaction features of the approved drugs.

Molecular hybridization is another key design strategy. This involves combining the Furo[2,3-b]pyridine core with other pharmacophores known to interact with the target of interest. This approach can lead to hybrid molecules with improved affinity and potentially novel mechanisms of action. nih.gov

Scaffold hopping, the replacement of a core molecular structure with a chemically different one that maintains similar spatial arrangement of key functional groups, is also employed. The Furo[2,3-b]pyridine scaffold itself can be considered a result of scaffold hopping from other privileged heterocyclic systems. This principle allows for the exploration of new chemical space while retaining the desired biological activity.

Molecular Docking Analyses of Ligand-Target Interactions

Molecular docking is a computational technique extensively used in Furo[2,3-b]pyridine research to predict and analyze the binding modes of these ligands with their biological targets at a molecular level. These studies provide valuable insights into the specific interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent inhibitors.

In the context of anticancer research, molecular docking studies have been performed to elucidate the interactions of Furo[2,3-b]pyridine derivatives with various kinases. For example, docking analyses of potent Furo[2,3-b]pyridine-based FAK inhibitors have helped to understand their binding within the enzyme's active site, providing a structural basis for further optimization. nih.gov Similarly, docking studies have been conducted on derivatives targeting other kinases such as AKT1, as well as receptors like estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2), revealing strong binding affinities and suggesting mechanisms for their cytotoxic effects. cncb.ac.cnresearchgate.net

Docking simulations of Furo[2,3-b]pyridine derivatives designed as CDK2 inhibitors have also been reported. These studies help to rationalize the observed inhibitory activities and provide a basis for designing next-generation inhibitors with improved potency. nih.gov The insights gained from these computational analyses are crucial for understanding the SAR of this class of compounds.

Table 2: Molecular Docking Studies of Furo[2,3-b]pyridine Derivatives with Biological Targets
Furo[2,3-b]pyridine Derivative SeriesBiological TargetKey Findings from DockingReference
Anti-proliferative Thieno/Furo[2,3-b]pyridinesFocal Adhesion Kinase (FAK)Elucidation of possible binding modes within the FAK active site. nih.gov
Chalcone-derived Furo[2,3-b]pyridinesAKT1, ERα, HER2Demonstrated strong binding affinities, suggesting disruption of key signaling pathways. cncb.ac.cnresearchgate.net
CDK2 InhibitorsCyclin-Dependent Kinase 2 (CDK2)Provided a rationale for the observed inhibitory activity and a basis for further design. nih.gov

Quantum Chemical Calculations for Conformational and Electronic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful computational tools for gaining a deeper understanding of the conformational preferences and electronic properties of Furo[2,3-b]pyridine derivatives. These calculations provide insights that are complementary to experimental data and can aid in the interpretation of SAR.

Conformational analysis is a key application of quantum chemical calculations. The biological activity of a molecule is often dependent on its three-dimensional shape and its ability to adopt a specific conformation to bind to its target. Quantum chemical methods can be used to calculate the relative energies of different possible conformers of a Furo[2,3-b]pyridine derivative, thus predicting its most stable and likely bioactive conformation. While specific studies on Furo[2,3-b]pyridin-6(7H)-one are not detailed in the provided search results, the general applicability of these methods is well-established for conformational analysis of organic molecules.

These calculations also provide valuable information about the electronic properties of the molecules, such as the distribution of electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). These electronic parameters can be correlated with the molecule's reactivity and its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for ligand-target binding. The understanding of these properties is instrumental in the design of Furo[2,3-b]pyridine derivatives with enhanced biological activity.

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are integral components of modern drug discovery campaigns involving the Furo[2,3-b]pyridine scaffold. These computational approaches enable the rapid evaluation of large virtual libraries of compounds and the design of novel molecules with desired biological activities, thereby accelerating the drug discovery process.

Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new molecules with similar properties. Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional structure of the biological target to dock and score virtual compounds, predicting their binding affinity. Both approaches can be applied to identify novel Furo[2,3-b]pyridine-based hits from large compound databases.

Virtual ligand design, also known as de novo design, involves the computational construction of novel molecules that are predicted to bind to a specific target. This can be achieved by assembling molecular fragments or by evolving existing ligands within the binding site of the target. These techniques can be used to design novel Furo[2,3-b]pyridine derivatives with optimized interactions with their intended biological targets.

The application of these in silico methods in the broader context of kinase inhibitor design has been well-documented. unibl.org Rational drug design, incorporating techniques like pharmacophore modeling and molecular docking, is crucial in identifying promising Furo[2,3-b]pyridine-based candidates for further experimental investigation. unibl.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Furo 2,3 B Pyridin 6 7h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Furo[2,3-b]pyridin-6(7H)-one systems, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H-NMR and ¹³C-NMR Elucidation

The ¹H-NMR spectrum of this compound provides information on the chemical environment, number, and connectivity of protons. The aromatic protons on the pyridine (B92270) and furan (B31954) rings are expected to resonate in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effects of the heterocyclic rings and the adjacent carbonyl group. The N-H proton of the pyridinone ring would appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C-NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon (C6) of the lactam is characteristically found in the highly deshielded region of the spectrum (around δ 160-170 ppm). Carbons of the furan and pyridine rings appear in the aromatic region (δ 100–160 ppm), with their specific shifts influenced by the heteroatoms and their position relative to the carbonyl group.

Based on analogous heterocyclic systems, the expected chemical shifts for the parent compound this compound are summarized in the interactive table below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) The following data is predictive, based on analyses of structurally similar compounds, and serves as a reference for spectral interpretation.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~7.8 - 8.0 (d)-
H-3~6.8 - 7.0 (d)-
H-4~7.2 - 7.4 (d)-
H-5~8.0 - 8.2 (d)-
N-H (7)~10.0 - 12.0 (br s)-
C-2-~145 - 150
C-3-~105 - 110
C-3a-~155 - 160
C-4-~115 - 120
C-5-~135 - 140
C-6-~160 - 165
C-7a-~125 - 130

Abbreviations: d = doublet, br s = broad singlet.

2D NMR Techniques (e.g., COSY, DEPT)

Two-dimensional NMR techniques are indispensable for assigning complex spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment is used to establish proton-proton coupling relationships. For this compound, cross-peaks would be observed between adjacent protons on the furan ring (H-2 and H-3) and on the pyridine ring (H-4 and H-5), confirming their connectivity within the bicyclic system. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a ¹³C NMR experiment that provides information about the multiplicity of carbon signals. uvic.ca A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. uvic.ca This technique is crucial for distinguishing between protonated and non-protonated carbons in the heterocyclic rings.

Other 2D techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments provide the final pieces of the puzzle for a complete and unambiguous structural assignment. preprints.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several distinct absorption bands. The most prominent of these would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically appearing in the range of 1650–1700 cm⁻¹. researchgate.net

Another key feature is the N-H stretching vibration of the pyridinone ring, which is expected to appear as a broad band in the region of 3100–3300 cm⁻¹. The C-O-C stretching vibrations of the furan ring will likely produce strong bands in the fingerprint region, around 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the fused rings would be observed in the 1450–1600 cm⁻¹ region. mdpi.com

Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Lactam)Stretch3100 - 3300Medium-Broad
C-H (Aromatic)Stretch3000 - 3100Medium
C=O (Lactam)Stretch1650 - 1700Strong
C=C / C=N (Aromatic)Stretch1450 - 1600Medium-Strong
C-O-C (Furan)Asymmetric Stretch1200 - 1250Strong
C-O-C (Furan)Symmetric Stretch1050 - 1100Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound through the determination of its mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula with high accuracy.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) peak would be observed, and its fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for lactam-containing structures involves the loss of a carbon monoxide (CO) molecule (28 Da). libretexts.org This would result in a significant fragment ion peak at M-28. Subsequent fragmentations could involve the cleavage of the furan ring, leading to further characteristic ions. The fragmentation patterns are key to confirming the connectivity of the fused ring system. libretexts.orgchemguide.co.uk

Data Table: Plausible Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IdentityNeutral Loss
M⁺Molecular Ion-
M - 28[M - CO]⁺CO
M - 29[M - HCO]⁺HCO
M - 55[M - CO - HCN]⁺CO, HCN

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Charge-Transfer Complex Formation

UV-Vis spectrophotometry provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. The this compound scaffold contains a conjugated π-system, which gives rise to characteristic electronic transitions.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions, typically at shorter wavelengths (e.g., 250-300 nm), and potentially a weaker, longer-wavelength absorption band corresponding to an n → π* transition associated with the non-bonding electrons of the oxygen and nitrogen atoms and the carbonyl group. The exact position and intensity of these bands (λmax) are sensitive to the solvent polarity and substitution on the heterocyclic core.

Furthermore, the electron-rich nature of the furo[2,3-b]pyridine (B1315467) system suggests a potential to form charge-transfer (CT) complexes with suitable electron acceptors. The formation of such complexes would be indicated by the appearance of a new, broad absorption band at a longer wavelength, which is not present in the spectra of the individual components. The study of these CT complexes can provide information about the electron-donating ability of the this compound core.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com For a this compound derivative, this technique would provide accurate data on bond lengths, bond angles, and torsion angles, confirming the planarity or non-planarity of the fused ring system. mdpi.com

The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, and π-π stacking between the aromatic rings of adjacent molecules. mdpi.com This information is critical for understanding the compound's solid-state properties, including its crystal packing, polymorphism, and melting point. The crystallographic data, such as unit cell dimensions and space group, provide a unique fingerprint for the specific crystalline form of the compound. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatographic techniques are indispensable tools in the synthesis and characterization of this compound and its derivatives. These methods are routinely employed for monitoring reaction progress, assessing the purity of synthesized compounds, and for the separation of products from reaction mixtures and isomers from each other. sigmaaldrich.comresearchgate.netresearchgate.net The most commonly utilized techniques for this class of heterocyclic compounds are Thin-Layer Chromatography (TLC) for rapid qualitative analysis and column chromatography for preparative separation. sigmaaldrich.comclockss.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid analytical technique used to check the purity of this compound derivatives and to determine the appropriate solvent system for larger-scale separation via column chromatography. sigmaaldrich.comamazonaws.com It is a cost-effective method for simultaneously screening multiple samples, making it ideal for monitoring the progress of chemical reactions. sigmaaldrich.com The separation on a TLC plate is based on the principle of adsorption chromatography, where compounds are separated based on their differential affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase. amazonaws.com

In the analysis of this compound analogues, silica gel is a commonly used stationary phase. The choice of mobile phase, typically a mixture of non-polar and polar solvents, is critical for achieving effective separation. A common mobile phase consists of a mixture of petroleum ether (PE) or hexanes and ethyl acetate (B1210297) (EA), with the ratio adjusted to control the elution of the compounds. pku.edu.cn The position of a compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Detailed research findings from the synthesis of various heterocyclic compounds structurally related to the this compound core demonstrate the practical application of TLC. For instance, in the synthesis of complex cycloadducts, TLC was used to monitor the reaction and determine the Rf values of the products. pku.edu.cn

Table 1: Examples of TLC Analysis for this compound Related Compounds

Column Chromatography

For the purification of this compound compounds on a preparative scale, column chromatography is the method of choice. clockss.orgamazonaws.com This technique operates on the same principles as TLC but is used to separate and isolate larger quantities of material. amazonaws.com Flash column chromatography, which employs pressure to increase the flow rate of the mobile phase, is frequently used to enhance the speed and efficiency of the separation. pku.edu.cnrsc.org

The process involves packing a glass column with a stationary phase, most commonly silica gel, and eluting the crude product mixture through the column with a carefully selected solvent system (mobile phase). pku.edu.cn The solvent system is often determined from prior TLC analysis. Fractions are collected as the eluent exits the column, and those containing the pure desired compound are combined.

In the synthesis of precursors and analogues of this compound, flash column chromatography on silica gel is consistently reported as the primary purification method. pku.edu.cn The eluent is typically a gradient or isocratic mixture of petroleum ether and ethyl acetate. For example, various [3+2] cycloadducts were successfully purified using this method. pku.edu.cn In some cases, where isomers are produced, column chromatography can be effective in their separation. clockss.org However, some isomers may prove inseparable by this technique. pku.edu.cn

Table 2: Examples of Column Chromatography Purification for this compound Related Compounds

These chromatographic methods are fundamental to ensuring the chemical integrity and purity of this compound and its derivatives, which is a prerequisite for their subsequent spectroscopic characterization and use in further research.

Applications of Furo 2,3 B Pyridin 6 7h One As a Versatile Heterocyclic Building Block

Utility in Pharmaceutical Synthesis and Drug Discovery

The furo[2,3-b]pyridine (B1315467) core is increasingly recognized as a "privileged structure" in medicinal chemistry, serving as a foundational template for the development of new therapeutic agents. researchgate.net Its value lies in its ability to act as a bioisostere for other key heterocyclic systems, such as the 7-azaindole (B17877) core, which is a well-established pharmacophore in many approved drugs. nih.gov By replacing or mimicking these structures, medicinal chemists can fine-tune the pharmacological profiles of drug candidates, potentially improving selectivity and reducing off-target effects. nih.gov

A primary area of application is in the development of protein kinase inhibitors . nih.gov Kinases are crucial regulators of cellular processes, and their deregulation is implicated in diseases like cancer. nih.gov The furo[2,3-b]pyridine scaffold serves as an effective "hinge-binding" motif, a key interaction for inhibitors that target the ATP-binding site of kinases. nih.gov Notable examples include the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) and AKT kinase, both significant targets in oncology. nih.gov

Beyond cancer, furo[2,3-b]pyridine derivatives have shown promise against infectious diseases and other conditions. Specific compounds incorporating this core have demonstrated activity against multidrug-resistant Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Furthermore, the core is present in the structure of L-754,394, an inhibitor of the HIV protease enzyme. nih.gov Research has also highlighted the potential of these compounds as inverse agonists of the cannabinoid receptor (CB1R) and as agents with antiproliferative and antitumor activities. researchgate.net For instance, a series of furo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated against the NCI-60 panel of human tumor cell lines, with some derivatives showing significant growth inhibition (GI₅₀) values in the nanomolar range against specific cancer cell lines. researchgate.net

Table 1: Examples of Furo[2,3-b]pyridine-Based Compounds in Drug Discovery

Compound Class/ExampleTherapeutic AreaBiological Target/ActivityReference
EGFR InhibitorOncologyEpidermal Growth Factor Receptor (EGFR) nih.gov
AKT InhibitorOncologyAKT Kinase nih.gov
Antitubercular AgentInfectious DiseaseActive against multidrug-resistant M. tuberculosis nih.gov
L-754,394AntiviralHIV Protease Inhibitor nih.gov
Furo[2,3-b]pyridine-2-carboxamidesOncologyAntiproliferative activity against various cancer cell lines researchgate.net
CB1R Inverse AgonistNeurology/MetabolismCannabinoid Receptor 1 (CB1R) researchgate.net

Role in Agrochemical Development

The application of Furo[2,3-b]pyridin-6(7H)-one and its related derivatives in the field of agrochemical development is not extensively documented in scientific literature. While the structural motifs found in pyridinones are utilized in various biologically active molecules, specific research detailing the synthesis and evaluation of furo[2,3-b]pyridine-based compounds for herbicidal, insecticidal, or fungicidal activity is limited. Chemical suppliers may list the compound under broad categories that include agrochemicals, but peer-reviewed studies focusing on this application are not prominent. lookchem.com

Contributions to Materials Science and Organic Synthesis

The primary contribution of the furo[2,3-b]pyridine scaffold is as a versatile building block in organic synthesis . The development of robust and scalable synthetic routes to this core is crucial for enabling its use in medicinal chemistry and other areas. nih.gov Chemists have devised several effective strategies to construct this heterocyclic system.

One concise and scalable approach involves a four-step synthesis that allows for the introduction of functional groups at the 3- and 5-positions. nih.gov These "handles" are strategically placed to allow for subsequent modifications, such as palladium-mediated cross-coupling reactions, which are powerful tools for building molecular complexity. nih.gov This methodology is particularly valuable as it facilitates the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Other modern synthetic methods have also been successfully employed:

Palladium-Catalyzed Reactions: One-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations provide an efficient route. nih.gov Another novel Pd(II)-catalyzed method constructs the furo[2,3-b]pyridine system from β-ketodinitriles and alkynes. acs.org

Ring-Closure Strategies: Routes based on the nucleophilic aromatic substitution of 2-halopyridines, followed by an intramolecular ring closure, are commonly used. nih.gov

Cycloadditions: An intramolecular Diels-Alder reaction has been reported to form a dihydrofuro[2,3-b]pyridine intermediate, which is then oxidized to the final aromatic core. nih.gov

Table 2: Selected Synthetic Routes to the Furo[2,3-b]pyridine Core

Synthetic StrategyKey FeaturesStarting Materials (Example)Reference
Multi-step Synthesis with Cross-Coupling HandlesScalable, allows for functionalization at 3- and 5-positions2,5-Dichloronicotinic acid nih.gov
Pd-Catalyzed N–H/C AnnulationConcurrent construction of furan (B31954) and pyridine (B92270) ringsβ-Ketodinitriles and Alkynes acs.org
Palladium-Catalyzed One-Pot SynthesisSonogashira coupling followed by Wacker-type heteroannulation--- nih.gov
Intramolecular Diels-AlderCycloaddition followed by oxidationTriazine and Alkyne nih.gov

In materials science , the potential of the furo[2,3-b]pyridine core is not yet well-explored. While related heterocyclic systems containing pyridine have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), specific studies on furo[2,3-b]pyridine-based materials are not prevalent in the current literature.

Development of Chemical Probes and Leads for Biological Research

Beyond its role in developing clinical drug candidates, the furo[2,3-b]pyridine scaffold is a valuable tool for creating chemical probes and lead compounds for fundamental biological research. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. The furo[2,3-b]pyridine core's adaptability makes it ideal for this purpose.

The ability to easily synthesize a variety of derivatives is key to developing potent and selective probes. nih.gov For example, by creating a library of furo[2,3-b]pyridine-based kinase inhibitors, researchers can perform detailed SAR studies to understand how small changes in the molecule's structure affect its binding affinity and selectivity for different kinases. nih.gov This information is critical not only for designing better drugs but also for developing highly selective probes that can be used to interrogate the function of a single kinase within complex cellular signaling networks.

Furthermore, compounds like the furo[2,3-b]pyridine-based CB1R inverse agonists serve as essential research tools for exploring the endocannabinoid system's role in health and disease. researchgate.net Similarly, the antiproliferative furo[2,3-b]pyridine-2-carboxamides can be used to investigate the mechanisms of cancer cell death and identify new therapeutic targets. researchgate.net Molecular modeling studies of these compounds bound to their targets, such as phosphoinositide specific-phospholipase C, provide insights into molecular recognition and help guide the design of next-generation probes and therapeutic leads. researchgate.net

Future Perspectives and Translational Research in Furo 2,3 B Pyridin 6 7h One Chemistry

Emerging Synthetic Strategies and Methodological Innovations

The development of novel and efficient synthetic routes to the furo[2,3-b]pyridine (B1315467) core and its derivatives is critical for expanding the chemical space available for drug discovery. Recent innovations are moving towards more sustainable, atom-economical, and diversity-oriented approaches.

One emerging strategy involves the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org A methodology has been developed for the synthesis of 2-aminofurans with an imidazole (B134444) substituent through a three-component condensation, which can then be modified to form furo[2,3-b]pyridines. rsc.orgresearchgate.net This approach is advantageous for creating diverse product libraries on a gram scale under mild conditions, often without the need for chromatographic purification. researchgate.net

Transition-metal catalysis also presents a powerful tool for novel bond formations. A Palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines has been developed from β-ketodinitriles and alkynes. acs.org This method is notable for its concurrent construction of both the furan (B31954) and pyridine (B92270) rings through the formation of multiple C–C, C=C, C–O, C–N, and C=N bonds in a single operation. acs.org Furthermore, researchers are exploring transition-metal-free approaches, such as the intramolecular cyclization of C3-substituted pyridine N-oxides, to construct the furo[2,3-b]pyridine skeleton, offering a milder and potentially more eco-friendly synthetic route. researchgate.netresearchgate.net

Eco-friendly synthetic methods, often utilizing green chemistry principles, are gaining significant traction. researchgate.net These methods might involve using water or ethanol (B145695) as solvents, employing nano-catalyzed reactions for easy catalyst recovery and reuse, or using microwave or sonication assistance to reduce reaction times and energy consumption. researchgate.netresearchgate.net

Synthetic Strategy Key Features Reactants/Precursors Reference
Multi-Component ReactionGram-scale synthesis, mild conditions, diversity-oriented.Imidazole N-oxides, arylglyoxals, 3-ketonitriles. rsc.org
Pd(II)-Catalyzed AnnulationConcurrent formation of furan and pyridine rings.β-ketodinitriles, alkynes. acs.org
Transition-Metal-Free CyclizationMild, metal-free conditions.C3-substituted Pyridine N-oxides. researchgate.net
Green Chemistry ApproachesEco-friendly, use of recyclable catalysts, alternative energy sources.Various, with focus on sustainable solvents and catalysts. researchgate.net

Novel Biological Targets and Therapeutic Areas for Furo[2,3-b]pyridine Derivatives

While the anticancer properties of furo[2,3-b]pyridines are well-documented, ongoing research is uncovering a broader spectrum of biological targets and potential therapeutic applications. researchgate.netnih.gov This heterocyclic core is being explored for its utility against a variety of diseases, driven by its ability to interact with diverse biological macromolecules.

In oncology, beyond established targets, new derivatives are being investigated as potent inhibitors of key signaling proteins. Furo[2,3-b]pyridine derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.gov Other identified targets include Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation and migration, and p21-activated kinase 4 (PAK4), an emergent drug target in cancer therapy. nih.govresearchgate.net Research has also demonstrated activity against serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), which are pivotal in breast cancer progression. cncb.ac.cnnih.gov

A significant emerging therapeutic area is in the treatment of inflammatory and autoimmune diseases. Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a key regulator in the innate immune response, making it an attractive target for conditions driven by chronic inflammation. nih.gov

Furthermore, the versatility of the scaffold allows for its investigation in other areas, including as inverse agonists of the cannabinoid receptor (CB1R) and as inhibitors of Transforming growth factor-β activated kinase-1 (TAK1), a potential target for both cancers and inflammatory diseases. researchgate.netresearchgate.net

Biological Target Therapeutic Area Example Derivative Class Reference
CDK2OncologyEthyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate nih.gov
FAKOncologyThieno/furo[2,3-b]pyridines nih.gov
IRAK4Inflammation/Autoimmune DiseaseDihydrofuro[2,3-b]pyridines nih.gov
AKT1, ERα, HER2Oncology (Breast Cancer)Furo[2,3-b]pyridine derivatives from chalcones cncb.ac.cnnih.gov
TAK1Oncology/Inflammation7-aminofuro[2,3-c]pyridines (related scaffold) researchgate.net
CB1RVariousFuro[2,3-b]pyridines researchgate.net

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. patsnap.com In the context of furo[2,3-b]pyridine research, these methods accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions.

Molecular docking is a key computational technique used to predict the binding modes of furo[2,3-b]pyridine derivatives within the active sites of their target proteins. nih.gov For instance, docking studies have been used to elucidate the binding affinities of novel derivatives with targets like AKT1, ERα, HER2, and FAK. cncb.ac.cnnih.gov These in silico studies help to rationalize the observed biological activity and provide a structural basis for the design of next-generation inhibitors with improved potency and selectivity. nih.gov

Lead optimization is an iterative process of refining a compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.comspirochem.com Computational methods, such as quantitative structure-activity relationship (QSAR) modeling, are pivotal in this phase. patsnap.com By analyzing the relationship between the chemical structures of a series of compounds and their biological activities, QSAR models can predict the activity of virtual compounds, guiding synthetic efforts towards molecules with the highest potential. patsnap.com Computational tools are also employed to predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable drug-like profiles early in the discovery pipeline. researchgate.net The integration of these computational approaches allows for a more efficient evaluation of analog series, helping researchers to determine when a chemical series is exhausted and further synthesis is unlikely to yield better candidates. nih.gov

Interdisciplinary Approaches in Furo[2,3-b]pyridin-6(7H)-one Research

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. Research on this compound and its derivatives increasingly lies at the intersection of synthetic chemistry, medicinal chemistry, computational biology, and pharmacology.

A typical research cycle demonstrates this synergy:

Design: Computational chemists and medicinal chemists collaborate to design novel furo[2,3-b]pyridine derivatives. This involves identifying a biological target and using molecular modeling to predict which structural modifications are most likely to result in potent and selective inhibitors. nih.gov

Synthesis: Organic chemists develop and execute efficient synthetic routes to create the designed compounds. nih.gov This may involve exploring new methodologies or adapting existing ones to produce the target molecules. acs.org

Biological Evaluation: Pharmacologists and molecular biologists test the synthesized compounds in a battery of in vitro and in vivo assays. rsc.org This includes evaluating their potency against the intended target (e.g., enzyme inhibition assays) and their effect on cancer cell lines. nih.govnih.gov

Analysis and Iteration: The entire team analyzes the resulting data, including biological activity and structure-activity relationships (SAR). patsnap.com Computational models are refined with the new experimental data, and the cycle begins again with the design of a new, improved set of compounds.

This integrated approach, combining in silico predictions with empirical synthesis and biological testing, accelerates the journey from a promising scaffold like furo[2,3-b]pyridine to a potential drug candidate. researchgate.netnih.gov It ensures that challenges related to potency, selectivity, and pharmacokinetics are addressed in a holistic and efficient manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Furo[2,3-b]pyridin-6(7H)-one derivatives, and how do reaction conditions influence yield?

  • This compound derivatives are typically synthesized via cyclocondensation or multicomponent reactions. For example, iodine-catalyzed one-pot multicomponent reactions can yield dihydrochromeno-pyrazolo-pyridinones under mild conditions (60–80°C, 3–5 h) with yields up to 75% . Solvent choice is critical: polyethylene glycol (PEG-400) has been used as a recyclable medium for similar heterocycles, improving yields by 15–20% compared to traditional solvents like DMF . Key steps include optimizing molar ratios of reactants (e.g., 1:1.2 for aldehyde-to-amine) and using catalysts like DBU in microemulsions to enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • 1H/13C NMR is essential for confirming substituent positions and ring fusion patterns. For instance, methyl groups at C3 and C5 in 3,5-dimethyl derivatives show distinct singlets at δ1.93 ppm (1H NMR) and δ11.9 ppm (13C NMR) . IR spectroscopy identifies carbonyl stretches (1665–1623 cm⁻¹) and NH/OH vibrations (3189 cm⁻¹) . ESI-MS provides molecular ion confirmation (e.g., m/z=403 for brominated derivatives) . X-ray crystallography is recommended for resolving ambiguous stereochemistry in fused ring systems .

Q. What are the primary biological targets of this compound derivatives in drug discovery?

  • These derivatives show activity against kinases (e.g., HPK1, IC50 <0.05 µM) and parasitic nematodes (e.g., Haemonchus contortus in sheep) . The tricyclic scaffold enhances binding to ATP pockets in kinases, while substituents like 4-methylpiperazine improve oral bioavailability . For antiparasitic applications, ethyl or methyl groups at C7 increase in vivo efficacy by 40–50% .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of polysubstituted this compound derivatives be addressed?

  • Regioselectivity issues arise during cyclization steps due to competing reaction pathways. Strategies include:

  • Protecting groups : Temporarily blocking reactive sites (e.g., NH or OH) to direct cyclization .
  • Catalytic control : Using molecular iodine or DBU to favor specific transition states, achieving >90% regioselectivity in chromeno-pyridinones .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, reducing byproduct formation by 30% .

Q. What analytical approaches resolve contradictions in biological activity data for structurally similar derivatives?

  • Contradictions often stem from subtle structural variations. A systematic workflow includes:

  • SAR studies : Comparing IC50 values across analogs (e.g., replacing chlorine with fluorine at C6 improves kinase inhibition by 2-fold) .
  • Metabolic profiling : Identifying active metabolites via LC-MS to explain discrepancies between in vitro and in vivo results .
  • Crystallographic analysis : Resolving binding modes of derivatives with conflicting activity (e.g., salt forms altering kinase interactions) .

Q. How do substituents at C3 and C5 influence the photophysical properties of this compound derivatives?

  • Electron-donating groups (e.g., -OCH3) at C5 redshift fluorescence emission by 20–30 nm due to extended π-conjugation, as seen in 4-methoxy derivatives . Methyl groups at C3 increase quantum yield by 15% by restricting rotational freedom . Computational modeling (DFT/TD-DFT) predicts λmax within ±5 nm of experimental values, aiding in designing optoelectronic materials .

Q. What strategies improve the stability of this compound derivatives in aqueous media for pharmaceutical formulations?

  • Salt formation : Hydrochloride salts of piperazine-containing derivatives exhibit 50% higher solubility in PBS (pH 7.4) .
  • Prodrug design : Esterifying the carbonyl group at C6 enhances stability in gastric fluid (t1/2 >24 h vs. 2 h for parent compounds) .
  • Nanoencapsulation : PLGA nanoparticles increase bioavailability by 3-fold in rodent models .

Methodological Guidelines

  • Synthetic Optimization : Always screen solvents (PEG-400 vs. ethanol) and catalysts (DBU vs. K3PO4) using design-of-experiment (DoE) principles .
  • Data Validation : Cross-verify NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignments in fused-ring systems .
  • Biological Testing : Include positive controls (e.g., rotenone for antiparasitic assays) and validate kinase inhibition via Western blotting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.